Dimethyl[2-(morpholin-2-yl)ethyl]amine
Description
Dimethyl[2-(morpholin-2-yl)ethyl]amine is a tertiary amine featuring a morpholine ring substituted at the 2-position and linked via an ethyl group to a dimethylamine moiety. Morpholine derivatives are widely utilized in medicinal chemistry and materials science due to their balanced lipophilicity, hydrogen-bonding capacity, and conformational flexibility.
Properties
IUPAC Name |
N,N-dimethyl-2-morpholin-2-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10(2)5-3-8-7-9-4-6-11-8/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCKLZFUPCRHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CNCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933752-37-5 | |
| Record name | dimethyl[2-(morpholin-2-yl)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[2-(morpholin-2-yl)ethyl]amine typically involves the reaction of morpholine with dimethylamine in the presence of a suitable catalyst. One common method includes the following steps:
Starting Materials: Morpholine and dimethylamine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, such as nitrogen, at a temperature range of 60-80°C.
Catalyst: A suitable catalyst, such as palladium on carbon, is used to facilitate the reaction.
Purification: The product is purified using standard techniques like distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for scalability, and advanced purification techniques like chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(morpholin-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Various nucleophiles like halides, thiols; reaction temperature20-80°C.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
Pharmaceutical Applications
Dimethyl[2-(morpholin-2-yl)ethyl]amine is primarily recognized for its role as a building block in the synthesis of biologically active compounds. Its structural features allow for modifications that can lead to novel therapeutic agents.
Key Uses:
- Synthesis of Drug Candidates : This compound is utilized in the development of inhibitors for various biological targets, including enzymes and receptors.
- Potential Therapeutic Effects : Research indicates its potential in treating diseases such as cancer and neurological disorders, owing to its ability to modulate enzyme activity and influence cellular signaling pathways .
| Application | Description |
|---|---|
| Drug Development | Used as a precursor for synthesizing anti-cancer agents. |
| Enzyme Inhibition | Investigated for its role in inhibiting specific enzymes. |
| Receptor Modulation | Acts as a ligand for various receptors, influencing signaling. |
Chemical Synthesis
In organic chemistry, this compound serves as an essential intermediate in the synthesis of complex molecules. Its ability to undergo various chemical reactions makes it versatile for developing new compounds.
Synthetic Routes:
- Reaction with Morpholine : The compound can be synthesized through the reaction of morpholine with dimethylamine under specific conditions .
- Catalytic Methods : Utilizing catalysts such as palladium on carbon enhances the efficiency of the synthesis process .
Biological Research
The compound has been employed in biological studies to understand its effects on cellular functions and interactions with biological macromolecules.
Case Studies:
-
Inhibition Studies : Research has shown that derivatives of this compound exhibit significant anti-proliferative activities against various tumor cell lines, suggesting its potential as an anti-cancer agent .
- Cell Lines Tested : A375 (melanoma), D54 (glioblastoma), SET-2 (leukemia).
- Results : Compounds demonstrated dose-dependent decreases in cell viability.
- Mechanistic Insights : Studies indicate that this compound can inhibit key signaling pathways involved in tumorigenesis, such as PI3K and MAPK pathways. This inhibition is crucial for developing targeted therapies against cancers characterized by these activated pathways .
Industrial Applications
Beyond research, this compound finds applications in industrial settings, particularly in the production of specialty chemicals and materials.
Industrial Uses:
- Production of Specialty Chemicals : Utilized as an intermediate in manufacturing surfactants and other chemical products.
- Material Science : Its properties make it suitable for developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action of Dimethyl[2-(morpholin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can act as a ligand for certain receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine Positional Isomers
2-(2,2-Dimethylmorpholin-4-yl)ethylamine (CAS 1156529-58-6)
- Structure : Morpholine substituted at the 4-position with two methyl groups, linked to a methyl-ethylamine chain.
- This substitution may also alter solubility and electronic properties due to increased electron-donating effects .
Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine (CAS 951903-69-8)
- Structure : Combines a 4-morpholinyl group with a thiophene ring on the ethyl chain.
- Key Differences : The thiophene introduces sulfur-based aromaticity, which could improve π-π stacking interactions in drug-receptor binding. The morpholine 4-position substitution may confer different hydrogen-bonding capabilities compared to the 2-substituted analog .
Amine Chain Modifications
2-(2-Pyridyloxy)ethyl(dimethyl)amine (CAS 29450-09-7)
- Structure : Features a pyridyloxy group instead of morpholine, linked to dimethylamine via an ethyl chain.
- Key Differences : The pyridine oxygen increases polarity and hydrogen-bond acceptor capacity. This compound’s higher polarity may improve aqueous solubility but reduce membrane permeability compared to morpholine-based analogs .
[2-(Dimethylamino)ethyl][2-(2-fluorophenyl)ethyl]amine
Heterocyclic and Functional Group Variations
(2,2-Difluoroethyl)(furan-2-ylmethyl)amine (CAS 1178471-37-8)
- Structure : Difluoroethyl and furan groups replace the morpholine and ethylamine chain.
- Key Differences : The furan oxygen and fluorine atoms create a more electron-deficient system, possibly affecting coordination chemistry or binding to biological targets. The difluoroethyl group may improve thermal stability .
Tris{2-[4-(2-pyridyl)pyrimidin-2-yl-sulfanyl]ethyl}amine
- Structure : Tripodal ligand with pyridine-pyrimidine arms and sulfur atoms.
- Key Differences : The sulfur atoms and pyrimidine groups enable metal coordination, making this compound suitable for supramolecular chemistry applications. This contrasts with the parent compound’s simpler structure, which lacks such coordination sites .
Structural and Functional Implications
Electronic Effects
- Morpholine 2- vs. In 4-substituted analogs (e.g., CAS 1156529-58-6), methyl groups may donate electron density, altering basicity .
- Aromatic vs. Aliphatic Substituents : Thiophene (CAS 951903-69-8) and pyridine (CAS 29450-09-7) introduce aromatic π-systems, enhancing stacking interactions critical in drug design. Fluorophenyl groups (e.g., ) balance lipophilicity and metabolic resistance .
Physicochemical Properties
- Solubility : Pyridyloxy and morpholine groups improve water solubility, while fluorophenyl and thiophene substituents increase hydrophobicity.
- Steric Effects : Dimethylmorpholine (CAS 1156529-58-6) and tripodal ligands () exhibit higher steric bulk, reducing reactivity but enhancing selectivity in catalysis or binding .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Substituents | Molecular Weight | Key Functional Groups | Inferred Properties |
|---|---|---|---|---|
| Dimethyl[2-(morpholin-2-yl)ethyl]amine | 2-morpholinyl, dimethylamine | ~174.24 | Tertiary amine, morpholine | Moderate solubility, ligand potential |
| 2-(2,2-Dimethylmorpholin-4-yl)ethylamine | 4-(dimethyl)morpholinyl, methylamine | ~186.29 | Sterically hindered amine | Reduced reactivity, improved stability |
| Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine | 4-morpholinyl, thiophene | ~266.38 | Thiophene, tertiary amine | Enhanced π-π interactions, drug candidate |
| 2-(2-Pyridyloxy)ethyl(dimethyl)amine | Pyridyloxy, dimethylamine | 166.22 | Pyridine, ether linkage | High polarity, hydrogen-bond acceptor |
Research and Application Gaps
- Pharmacological Data: Limited toxicity or efficacy data exist for this compound, unlike fluorophenyl analogs () with documented metabolic stability .
- Synthetic Utility : The discontinued status () suggests challenges in synthesis or scalability, contrasting with readily available analogs like CAS 29450-09-7 .
Biological Activity
Dimethyl[2-(morpholin-2-yl)ethyl]amine, also known as morpholinoethyl dimethylamine, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and drug development.
Chemical Structure and Properties
This compound has a molecular formula of C₈H₁₈N₂O and a molecular weight of 158.25 g/mol. The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability of drugs. The presence of the dimethylamino group contributes to its basicity, making it an important candidate for various biological assays.
The biological activity of this compound can be attributed to several mechanisms:
- Cholinergic Activity : The compound has been studied for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Inhibition of this enzyme can enhance cholinergic neurotransmission, potentially improving cognitive functions.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell death.
- Anticancer Potential : Preliminary studies suggest that the compound may possess antiproliferative properties against certain cancer cell lines. The mechanisms may involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
This compound has been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results demonstrate the compound's potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| U87 MG (Glioblastoma) | 25 |
These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis and modulation of signaling pathways.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated significant improvement in memory retention tests compared to control groups, suggesting potential therapeutic benefits in neurodegenerative disorders.
- Synergistic Antimicrobial Effects : Another case study explored the combination of this compound with standard antibiotics against resistant bacterial strains. The combination therapy showed enhanced efficacy, reducing MIC values by up to 50%, highlighting its potential in overcoming antibiotic resistance.
Q & A
Basic Research Question
- Use fume hoods and PPE (nitrile gloves, lab coats, goggles) to minimize exposure.
- Avoid inhalation/contact; follow GHS hazard codes H302, H312, H332 for acute toxicity .
- Store in sealed containers under inert gas (N2/Ar) at 4°C to prevent degradation.
- Emergency procedures: For spills, neutralize with sand, then dispose via hazardous waste protocols .
How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic sites (e.g., amine N-atom).
- Simulate transition states for SN2 pathways; compare activation energies (ΔG‡) with experimental kinetics.
- Validate using Hammett σ constants for substituent effects on reaction rates.
What strategies optimize crystal growth for X-ray diffraction studies of this amine?
Advanced Research Question
- Use slow evaporation (pentane/EtOAc 1:3) to grow single crystals.
- Add seeding crystals if nucleation is erratic.
- For twinned crystals, apply SHELXL’s TWIN/BASF commands during refinement .
- Target crystals >0.2 mm in size for high-resolution (<0.8 Å) data collection.
How does the morpholine ring’s electronic environment influence hydrogen-bonding networks in solid-state structures?
Advanced Research Question
- Analyze XRD data for N–H⋯O/N interactions (typical d = 2.8–3.2 Å).
- Compare Hirshfeld surfaces to quantify intermolecular contacts (e.g., O⋯H vs. C⋯H).
- Morpholine’s electron-rich oxygen enhances hydrogen-bond acceptor capacity, stabilizing layered or helical packing motifs .
What methodologies resolve discrepancies in reported synthetic yields for morpholine-containing amines?
Advanced Research Question
- Conduct Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature).
- Use LC-MS to track intermediates and identify yield-limiting steps.
- Compare with literature protocols using identical reagents (e.g., ethanol vs. THF solvent effects) .
- Report yields with error margins (±5%) from triplicate trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
